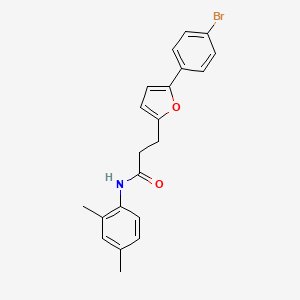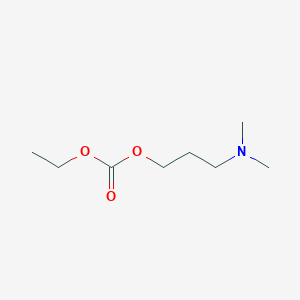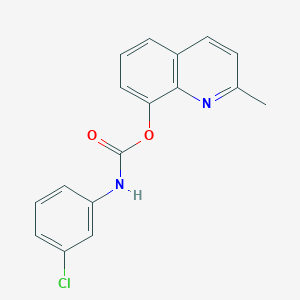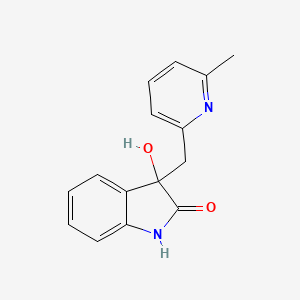![molecular formula C12H9FN2OS B15077271 N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide typically involves the reaction of 3-fluorobenzaldehyde with 2-thiophenecarbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by binding to the active sites of enzymes, thereby blocking substrate access. The molecular targets and pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide is unique due to the presence of both a fluorophenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and materials science .
Propiedades
Fórmula molecular |
C12H9FN2OS |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
N-[(E)-(3-fluorophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9FN2OS/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
Clave InChI |
NRCXLMIBSXLBKJ-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC(=CC(=C1)F)C=NNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)

![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)




![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)


![4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
